molecular formula C7H8BrClN2 B2370471 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine CAS No. 2256060-38-3

2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine

Cat. No.: B2370471
CAS No.: 2256060-38-3
M. Wt: 235.51
InChI Key: ZLJLTQPTZPXPOJ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8BrClN2 and a molecular weight of 235.51 g/mol It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine typically involves the halogenation of 4,6-dimethylpyridin-3-amine. One common method includes the bromination and chlorination of the pyridine ring under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent, such as bromine and chlorine gas .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual halogenation can enhance its utility in various chemical reactions and research applications .

Properties

IUPAC Name

2-bromo-5-chloro-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJLTQPTZPXPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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